molecular formula C4H9N3O3 B145758 Azaglutamine CAS No. 133383-07-0

Azaglutamine

Cat. No. B145758
M. Wt: 147.13 g/mol
InChI Key: CMHZWJUKNLEKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azaglutamine is a synthetic amino acid analog that has been found to have potential therapeutic applications in various diseases. It is a modified form of glutamine, which is an essential amino acid that plays a crucial role in protein synthesis and energy production in the body. Azaglutamine has been synthesized using different methods, and its mechanism of action has been studied in detail.

Mechanism Of Action

Azaglutamine works by blocking the uptake of glutamine by cells. Glutamine is an essential amino acid that is required for protein synthesis and energy production in the body. Cancer cells have a high demand for glutamine, and Azaglutamine inhibits the uptake of glutamine by cancer cells, thereby inhibiting their growth. In neurodegenerative diseases, Azaglutamine has been found to improve cognitive function by reducing oxidative stress and inflammation.

Biochemical And Physiological Effects

Azaglutamine has been found to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. It has also been found to improve glucose metabolism and insulin resistance in metabolic disorders.

Advantages And Limitations For Lab Experiments

Azaglutamine has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its low solubility in water and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for research on Azaglutamine. One direction is to study its potential therapeutic applications in other diseases, such as autoimmune diseases and infectious diseases. Another direction is to develop new synthesis methods that can improve its solubility and yield. Additionally, more studies are needed to understand its mechanism of action and its long-term safety profile.
Conclusion:
In conclusion, Azaglutamine is a synthetic amino acid analog that has potential therapeutic applications in various diseases. It has been synthesized using different methods, and its mechanism of action has been studied in detail. Azaglutamine works by blocking the uptake of glutamine by cells, and it has been found to have various biochemical and physiological effects in the body. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for research on Azaglutamine, and more studies are needed to understand its potential therapeutic applications and safety profile.

Synthesis Methods

Azaglutamine has been synthesized using various methods, including the reaction of N-carboxyanhydride (NCA) with ammonia, the reaction of NCA with primary amines, and the reaction of NCA with secondary amines. The most commonly used method for the synthesis of Azaglutamine is the reaction of NCA with ammonia. In this method, the NCA is first dissolved in an organic solvent, and then ammonia gas is bubbled through the solution. The reaction takes place at room temperature, and the product is obtained after purification by column chromatography.

Scientific Research Applications

Azaglutamine has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. In cancer, Azaglutamine has been found to inhibit the growth of cancer cells by blocking the uptake of glutamine, which is essential for cancer cell proliferation. In neurodegenerative diseases, Azaglutamine has been shown to improve cognitive function and reduce oxidative stress. In metabolic disorders, Azaglutamine has been found to improve glucose metabolism and reduce insulin resistance.

properties

CAS RN

133383-07-0

Product Name

Azaglutamine

Molecular Formula

C4H9N3O3

Molecular Weight

147.13 g/mol

IUPAC Name

amino-(3-amino-3-oxopropyl)carbamic acid

InChI

InChI=1S/C4H9N3O3/c5-3(8)1-2-7(6)4(9)10/h1-2,6H2,(H2,5,8)(H,9,10)

InChI Key

CMHZWJUKNLEKOR-UHFFFAOYSA-N

SMILES

C(CN(C(=O)O)N)C(=O)N

Canonical SMILES

C(CN(C(=O)O)N)C(=O)N

Other CAS RN

133383-07-0

synonyms

azaglutamine

Origin of Product

United States

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